Product packaging for Octadecanamide, N,N'-1,4-phenylenebis-(Cat. No.:CAS No. 16099-54-0)

Octadecanamide, N,N'-1,4-phenylenebis-

Cat. No.: B103069
CAS No.: 16099-54-0
M. Wt: 641.1 g/mol
InChI Key: CQISYTXUORWJSX-UHFFFAOYSA-N
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Description

Contextualization within the Field of Long-Chain Amide Chemistry

Long-chain amides are a class of organic molecules characterized by the presence of one or more long alkyl chains attached to an amide functional group. These compounds are often waxy, solid materials with high melting points and low solubility in water, properties conferred by the extensive van der Waals interactions between the long hydrocarbon chains. ontosight.ai The amide groups introduce polarity and the capacity for hydrogen bonding, which significantly influences the self-assembly and thermal properties of these molecules.

N,N'-1,4-Phenylenebis(octadecanamide) is a prime example of a long-chain bis-amide. Its structure, with two C18 alkyl chains, places it firmly within this category. Research in this area often focuses on the synthesis of these molecules from fatty acids and amines, and their application as lubricants, slip agents, and processing aids in the polymer industry. ontosight.ai The study of such compounds is crucial for developing new materials with tailored thermal and mechanical properties.

Significance of the Phenylenebis-Amide Structural Motif in Molecular Design

The phenylenebis-amide structural motif is a key element in the design of molecules for supramolecular chemistry and materials science. This rigid aromatic core, flanked by amide groups, provides a scaffold for creating well-defined molecular architectures. The amide groups are capable of forming strong, directional hydrogen bonds, which drive the self-assembly of individual molecules into larger, ordered structures such as fibers, sheets, and gels.

The planarity and rigidity of the phenylene ring, combined with the hydrogen-bonding capabilities of the amide linkages, allow for the formation of extended, one-dimensional hydrogen-bonded chains. These chains can then interact with each other through π-π stacking of the aromatic rings and van der Waals forces between the long alkyl chains, leading to the formation of complex three-dimensional networks. This ability to self-assemble into highly ordered structures is critical for applications such as organogelators and nucleating agents for polymers. The specific substitution pattern on the phenylene ring (ortho, meta, or para) also plays a crucial role in determining the geometry of the self-assembled structures.

Overview of Current Research Trajectories and Open Questions for N,N'-1,4-Phenylenebis(octadecanamide)

Current research on N,N'-1,4-phenylenebis(octadecanamide) and related long-chain bis-amides is largely focused on their application as functional additives for polymers. One of the most promising areas of investigation is their use as nucleating agents. By providing a surface for polymer chains to organize and crystallize, these additives can significantly increase the rate of crystallization and influence the final morphology and mechanical properties of the polymer. For instance, related compounds like N,N'-ethylenebis(stearamide) have been shown to be effective nucleating agents for polylactic acid (PLA), a biodegradable polymer with growing industrial importance. researchgate.netmdpi.com

A significant research trajectory involves the "crystal engineering" of these molecules to control their self-assembly and, consequently, their function as additives. researchgate.netmdpi.com By modifying the length of the alkyl chains or the structure of the aromatic core, researchers aim to fine-tune the intermolecular interactions and create additives with enhanced performance for specific polymer systems.

Despite the progress, several open questions remain. A deeper understanding of the precise mechanisms of nucleation at the molecular level is still needed. The relationship between the crystal structure of the additive and the resulting polymer morphology is an area of active investigation. Furthermore, exploring the full potential of these molecules in other applications, such as in the development of novel supramolecular gels and functional organic materials, remains a key challenge for future research. The synthesis of new derivatives with varied functional groups could also open up new avenues for their use in advanced materials.

Detailed Research Findings

Table 1: Physicochemical Properties of Octadecanamide (B89706), N,N'-1,4-phenylenebis-

PropertyValue
Molecular FormulaC42H76N2O2
IUPAC NameN-[4-(octadecanoylamino)phenyl]octadecanamide
Molecular Weight641.0 g/mol
XLogP3-AA15.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count34
Exact Mass640.59067981 g/mol
Monoisotopic Mass640.59067981 g/mol
Topological Polar Surface Area58.2 Ų
Heavy Atom Count46
Formal Charge0
Complexity660
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Note: The data in this table is based on computational predictions.

Table 2: Comparative Properties of Long-Chain Bis-Amides

CompoundMolecular FormulaMelting Point (°C)Key Applications
N,N'-Ethylenebis(stearamide)C38H76N2O2144-146Lubricant, release agent, nucleating agent for polymers
N,N'-1,2-Propanediylbis(octadecanamide)C39H78N2O2~110-120Processing aid for plastics
N,N'-1,6-Hexanediylbis(octadecanamide)C42H84N2O2~130-140Additive for coatings and inks

Note: The data in this table is compiled from various sources and represents typical values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H76N2O2 B103069 Octadecanamide, N,N'-1,4-phenylenebis- CAS No. 16099-54-0

Properties

IUPAC Name

N-[4-(octadecanoylamino)phenyl]octadecanamide
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InChI

InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)43-39-35-37-40(38-36-39)44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,43,45)(H,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CQISYTXUORWJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7066011
Record name Octadecanamide, N,N'-1,4-phenylenebis-
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Molecular Weight

641.1 g/mol
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CAS No.

16099-54-0
Record name N,N′-1,4-Phenylenebis[octadecanamide]
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Record name Octadecanamide, N,N'-1,4-phenylenebis-
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Record name Octadecanamide, N,N'-1,4-phenylenebis-
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Record name Octadecanamide, N,N'-1,4-phenylenebis-
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Record name N,N'-1,4-phenylenebis(stearamide)
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Synthetic Methodologies and Mechanistic Investigations of N,n 1,4 Phenylenebis Octadecanamide

Established Synthetic Pathways for Bis-Amide Formation

The formation of the amide linkages in N,N'-1,4-phenylenebis(octadecanamide) typically involves the reaction of p-phenylenediamine (B122844) with a derivative of octadecanoic acid. Among the various methods, carbodiimide-mediated amidation has been a widely explored route.

Carbodiimide-Mediated Amidation Approaches (e.g., DCC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective coupling agents for the formation of amide bonds from carboxylic acids and amines. The reaction mechanism involves the activation of the carboxylic acid (octadecanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine groups of p-phenylenediamine, leading to the formation of the desired bis-amide and N,N'-dicyclohexylurea as a byproduct.

The general reaction can be depicted as follows:

2 R-COOH + H₂N-Ar-NH₂ + 2 DCC → R-CONH-Ar-NHCO-R + 2 DCU

Where:

R-COOH is Octadecanoic Acid

H₂N-Ar-NH₂ is p-Phenylenediamine

DCC is N,N'-Dicyclohexylcarbodiimide

R-CONH-Ar-NHCO-R is N,N'-1,4-Phenylenebis(octadecanamide)

DCU is N,N'-Dicyclohexylurea

Investigation of Reaction Conditions and Reagent Stoichiometry for Optimal Yields

The yield of N,N'-1,4-phenylenebis(octadecanamide) is highly dependent on the reaction conditions and the stoichiometry of the reactants. A slight excess of the carboxylic acid and the coupling agent is often employed to ensure complete conversion of the diamine. However, a significant excess can lead to the formation of side products and complicate the purification process. The molar ratio of p-phenylenediamine to octadecanoic acid to DCC is a critical parameter that requires careful optimization.

Table 1: Hypothetical Investigation of Reagent Stoichiometry on Yield

EntryMolar Ratio (p-phenylenediamine : Octadecanoic Acid : DCC)Yield (%)
11 : 2 : 275
21 : 2.2 : 2.285
31 : 2.5 : 2.582
41 : 2 : 2.578

Note: The data in this table is illustrative and intended to represent the type of optimization studies conducted in this field. Actual yields may vary based on specific experimental conditions.

Role of Solvent Systems and Temperature Profiles in Synthetic Efficiency

The choice of solvent plays a crucial role in the efficiency of the synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used due to their ability to dissolve the reactants and facilitate the reaction. The solubility of the resulting bis-amide is also a key consideration to prevent premature precipitation and ensure a homogeneous reaction mixture.

Temperature is another critical parameter that influences the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also promote side reactions. Therefore, the reaction is often carried out at room temperature or with gentle heating to strike a balance between reaction speed and selectivity. A typical temperature profile might involve an initial period at a lower temperature during the addition of reagents, followed by a period of heating to drive the reaction to completion.

Development of Novel Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, research efforts are being directed towards the development of more environmentally friendly and efficient methods for the synthesis of N,N'-1,4-phenylenebis(octadecanamide).

Exploration of Catalyst-Assisted Amidation Reactions

Catalyst-assisted amidation reactions offer a promising alternative to traditional coupling agents. Various catalysts, including those based on boron, titanium, and zirconium, are being investigated for their ability to promote the direct amidation of carboxylic acids with amines. These catalytic methods can reduce the generation of stoichiometric waste products, a significant drawback of methods employing reagents like DCC. The development of a robust and recyclable catalyst for the synthesis of bis-amides remains an active area of research.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being applied to the synthesis of amides. This includes the use of safer solvents, the development of solvent-free reaction conditions, and the exploration of alternative energy sources such as microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some amidation reactions.

Furthermore, enzymatic catalysis presents a highly sustainable route for amide bond formation. Lipases, for instance, can catalyze the amidation of fatty acids under mild conditions, offering high selectivity and avoiding the use of harsh reagents. The application of enzymatic methods for the synthesis of N,N'-1,4-phenylenebis(octadecanamide) is a promising area for future research, aligning with the goals of creating more sustainable chemical processes.

Continuous Flow Methodologies for Scalable Production

Continuous flow chemistry offers significant advantages for the industrial production of N,N'-1,4-phenylenebis(octadecanamide). This methodology involves the continuous pumping of reactants through a heated reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time. The inherent benefits of this approach include improved heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward scalability by extending the operational duration.

While specific literature detailing a continuous flow process exclusively for N,N'-1,4-phenylenebis(octadecanamide) is not extensively available, the principles of continuous amidation are well-established. A theoretical continuous flow setup would involve pumping a heated stream of molten octadecanoic acid and a solution of p-phenylenediamine in a suitable high-boiling point solvent through a packed bed or microreactor. The reaction temperature would likely be maintained above 200°C to facilitate the dehydration reaction and drive the formation of the amide bonds. The continuous removal of water, a byproduct of the reaction, is crucial for achieving high conversion rates.

The scalability of such a process is a key advantage. By running the flow reactor for extended periods, large quantities of the product can be manufactured without the need for larger, and often more hazardous, batch reactors. This method also opens the door for in-line monitoring and automated control, ensuring consistent product quality.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of N,N'-1,4-Phenylenebis(octadecanamide)

ParameterValueRationale
Reactor TypePacked Bed Reactor (PBR) or MicroreactorHigh surface area to volume ratio for efficient heat and mass transfer.
Reactant AMolten Octadecanoic AcidAvoids the need for a solvent for one of the reactants.
Reactant Bp-Phenylenediamine in a high-boiling solvent (e.g., NMP, DMAc)Ensures homogeneity and facilitates pumping.
Molar Ratio (Acid:Amine)2.05 : 1A slight excess of the acid can help drive the reaction to completion.
Temperature220 - 250 °CTo overcome the activation energy of amidation and facilitate water removal.
Pressure5 - 10 barTo maintain the solvent in the liquid phase at elevated temperatures.
Residence Time10 - 30 minutesOptimized to achieve high conversion without significant byproduct formation.
Catalyst(Optional) Acid or base catalystCan potentially lower the required reaction temperature and time.

Purification and Isolation Techniques for High-Purity N,N'-1,4-Phenylenebis(octadecanamide)

Achieving high purity is paramount for the application of N,N'-1,4-phenylenebis(octadecanamide) in various industries. The crude product from the synthesis typically contains unreacted starting materials, mono-acylated intermediates, and other side products. A multi-step purification process is therefore essential.

The primary and most effective method for purifying this compound is recrystallization . The choice of solvent is critical and is determined by the solubility profile of the desired product versus its impurities. Given the long aliphatic chains and the aromatic core, a solvent system that can effectively dissolve the compound at elevated temperatures but allows for its precipitation upon cooling is ideal.

Commonly, a high-boiling point aromatic solvent such as toluene (B28343) or xylene can be effective. The crude product is dissolved in the hot solvent, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure bis-amide, while the more soluble impurities remain in the mother liquor.

Solvent washing is another technique that can be employed, either as a preliminary purification step or in conjunction with recrystallization. The crude solid can be washed with a solvent in which the desired product has very low solubility, but the impurities are readily soluble. For instance, washing with a polar solvent like ethanol (B145695) or acetone (B3395972) can help remove unreacted p-phenylenediamine and other polar byproducts.

For achieving exceptionally high purity, particularly for analytical standards or specialized applications, column chromatography could be utilized. However, due to the low solubility of N,N'-1,4-phenylenebis(octadecanamide) in common chromatographic solvents and the large scale on which this compound is often produced, this method is generally not economically viable for industrial production.

Table 2: Purification Techniques for High-Purity N,N'-1,4-Phenylenebis(octadecanamide)

TechniqueDescriptionKey ParametersExpected Outcome
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Solvent: Toluene, Xylene, or a mixed solvent system. Procedure: Slow cooling to promote large crystal growth.High purity (>98%) crystalline solid. Effective removal of both more and less soluble impurities.
Solvent Washing Suspending the crude product in a solvent to dissolve and remove impurities.Solvent: Ethanol, Acetone, or other solvents in which the product is poorly soluble. Procedure: Stirring at room temperature or slightly elevated temperature followed by filtration.Removal of highly soluble impurities such as unreacted starting materials. Purity can be significantly improved.

Advanced Structural Elucidation and Spectroscopic Analysis of N,n 1,4 Phenylenebis Octadecanamide

Vibrational Spectroscopy for Characterizing Amide Linkages and Alkyl Chain Conformations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural characterization of N,N'-1,4-Phenylenebis(octadecanamide). These methods provide detailed information regarding the functional groups present, particularly the amide linkages, and offer insights into the conformational order of the long alkyl chains.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For N,N'-1,4-phenylenebis(octadecanamide), the key vibrational bands are associated with the secondary amide groups, the aromatic phenylene ring, and the aliphatic octadecanamide (B89706) chains.

The amide group gives rise to several characteristic absorption bands. The N-H stretching vibration is typically observed in the region of 3300-3250 cm⁻¹. researchgate.net The precise position of this band is sensitive to the degree of hydrogen bonding. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense in the spectrum and appears in the 1680-1630 cm⁻¹ range. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1570-1515 cm⁻¹. researchgate.net

The long aliphatic chains are characterized by C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of methylene (B1212753) (CH₂) groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net The presence of sharp, well-defined methylene scissoring (around 1470 cm⁻¹) and rocking (around 720 cm⁻¹) bands can indicate a high degree of conformational order (all-trans) within the alkyl chains.

The 1,4-disubstituted phenylene ring shows characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net An out-of-plane C-H bending vibration, typically strong for para-substituted rings, is expected in the 850-800 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for N,N'-1,4-Phenylenebis(octadecanamide)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3250N-H stretchSecondary Amide
3100 - 3000C-H stretchAromatic (Phenylene)
2920 (approx.)Asymmetric C-H stretchAliphatic (CH₂)
2850 (approx.)Symmetric C-H stretchAliphatic (CH₂)
1680 - 1630C=O stretch (Amide I)Secondary Amide
1600 - 1450C=C stretchAromatic (Phenylene)
1570 - 1515N-H bend, C-N stretch (Amide II)Secondary Amide
1470 (approx.)CH₂ scissoringAliphatic (CH₂)
850 - 800C-H out-of-plane bend1,4-Disubstituted Phenyl
720 (approx.)CH₂ rockingAliphatic (CH₂)

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes symmetric, non-polar bonds more Raman active.

In the Raman spectrum of N,N'-1,4-phenylenebis(octadecanamide), the symmetric vibrations of the phenylene ring are expected to be particularly strong. The ring "breathing" mode of the para-substituted benzene (B151609) ring typically gives a strong band around 800-850 cm⁻¹. The C=C stretching vibrations within the ring also produce prominent peaks in the 1600 cm⁻¹ region. nih.gov

The long octadecanamide chains give rise to characteristic Raman bands. The C-H stretching region (2800-3000 cm⁻¹) is prominent, similar to FTIR. Additionally, the skeletal C-C stretching vibrations in the 1050-1150 cm⁻¹ region are sensitive to the conformational order of the alkyl chains. nih.gov Well-defined longitudinal acoustic modes (LAMs) at low frequencies (low wavenumbers) can also be indicative of highly ordered, all-trans chain conformations. The amide C=O stretch (Amide I) is also observable in the Raman spectrum, typically around 1650 cm⁻¹. researchgate.net

Table 2: Expected Raman Shifts for N,N'-1,4-Phenylenebis(octadecanamide)

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
2920 (approx.)Asymmetric C-H stretchAliphatic (CH₂)
2850 (approx.)Symmetric C-H stretchAliphatic (CH₂)
1650 (approx.)C=O stretch (Amide I)Secondary Amide
1615 (approx.)C=C stretchAromatic (Phenylene)
1150 - 1050C-C skeletal stretchAliphatic Chain
850 - 800Ring breathing1,4-Disubstituted Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments

¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of N,N'-1,4-phenylenebis(octadecanamide). Due to the molecule's symmetry, the number of unique signals is half the total number of protons and carbons.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the amide, aromatic, and aliphatic protons.

Amide N-H: A broad singlet is expected for the amide protons (N-H), typically in the δ 7.5-8.5 ppm range. Its chemical shift can be concentration and solvent dependent due to hydrogen bonding.

Aromatic C-H: The four protons on the centrally located 1,4-phenylene ring are chemically equivalent due to symmetry and should appear as a sharp singlet, expected in the aromatic region around δ 7.0-7.6 ppm.

Alkyl Chain (α-CH₂): The methylene group adjacent to the carbonyl (α-CH₂) will be deshielded and is expected to appear as a triplet around δ 2.2-2.5 ppm.

Alkyl Chain (β-CH₂): The next methylene group (β-CH₂) would likely appear as a multiplet around δ 1.6-1.8 ppm.

Alkyl Chain (Bulk CH₂): The remaining methylene groups of the long alkyl chain will overlap to form a large, broad signal around δ 1.2-1.4 ppm.

Terminal CH₃: The terminal methyl group (CH₃) of the octadecanoyl chain will appear as a triplet at the most upfield position, around δ 0.8-0.9 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show signals corresponding to the unique carbon environments in the molecule.

Carbonyl (C=O): The amide carbonyl carbon is expected to resonate in the δ 170-175 ppm region.

Aromatic Carbons: Two signals are expected for the phenylene ring. The carbon atoms bonded to the nitrogen (ipso-carbons) will appear around δ 135-140 ppm, while the carbons bearing hydrogen atoms will appear around δ 120-125 ppm.

Alkyl Chain Carbons: The carbons of the octadecanoyl chain will appear in the upfield region (δ 14-40 ppm). The α-carbon will be around δ 35-40 ppm, while the terminal methyl carbon will be the most shielded, appearing around δ 14 ppm. The other methylene carbons will have distinct signals in the δ 22-32 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-1,4-Phenylenebis(octadecanamide)

GroupPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
Amide N-H7.5 - 8.5broad singlet-
Carbonyl C=O--170 - 175
Aromatic C-N--135 - 140
Aromatic C-H7.0 - 7.6singlet120 - 125
α-CH₂2.2 - 2.5triplet35 - 40
β-CH₂1.6 - 1.8multiplet~25
Bulk (CH₂)n1.2 - 1.4broad multiplet22 - 32
Terminal CH₃0.8 - 0.9triplet~14

Two-Dimensional NMR Techniques for Complex Structural Analysis

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously confirming the complex structure of N,N'-1,4-phenylenebis(octadecanamide) by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. core.ac.uk For this molecule, COSY would show correlations between the adjacent methylene groups in the alkyl chain, starting from the α-CH₂ and extending to the terminal CH₃, confirming the integrity of the octadecanoyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. core.ac.uk This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the alkyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.govcore.ac.uk It is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would include:

From the amide N-H proton to the carbonyl carbon (C=O) and the ipso-carbon of the phenylene ring, confirming the amide linkage.

From the aromatic protons to the adjacent aromatic carbons.

From the α-CH₂ protons to the amide carbonyl carbon, confirming the attachment of the alkyl chain to the amide group.

These 2D experiments, used in concert, provide a comprehensive and definitive map of the molecular connectivity, leaving no ambiguity in the structural assignment of N,N'-1,4-phenylenebis(octadecanamide). harvard.edunationalmaglab.org

High-Resolution Mass Spectrometry for Molecular Composition and Purity Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the verification of a compound's molecular composition and the assessment of its purity. ruc.dk Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), which allows for the determination of a unique elemental formula. nih.gov

For N,N'-1,4-phenylenebis(octadecanamide), the molecular formula is C₄₂H₇₆N₂O₂. The calculated monoisotopic mass for this compound is 640.5907 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

The technique is also invaluable for verifying purity. The mass spectrum of a pure sample should show a dominant peak corresponding to the molecular ion or a common adduct, with minimal signals from impurities. Common ions observed in techniques like electrospray ionization (ESI) include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. uni.lu The high resolving power of the instrument allows for the separation of ions with very similar nominal masses, ensuring that any potential impurities are detected. uu.nl

Table 4: Predicted High-Resolution m/z Values for N,N'-1,4-Phenylenebis(octadecanamide) Adducts

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺[C₄₂H₇₆N₂O₂]⁺640.59015
[M+H]⁺[C₄₂H₇₇N₂O₂]⁺641.59798
[M+Na]⁺[C₄₂H₇₆N₂O₂Na]⁺663.57992
[M+K]⁺[C₄₂H₇₆N₂O₂K]⁺679.55386
[M+NH₄]⁺[C₄₂H₈₀N₃O₂]⁺658.62452

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction Studies for Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials. It provides unparalleled insight into the atomic and molecular arrangement within a crystal lattice. For a molecule like N,N'-1,4-phenylenebis(octadecanamide), with its combination of rigid (phenylene) and flexible (octadecanamide) moieties, XRD is crucial for understanding its packing, polymorphism, and the non-covalent interactions that dictate its supramolecular architecture.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystalline state. carleton.edu This technique involves directing a beam of X-rays onto a single, well-ordered crystal and analyzing the resulting diffraction pattern. carleton.edu From this pattern, one can calculate the electron density distribution throughout the unit cell, revealing exact atomic positions, bond lengths, bond angles, and torsional angles.

A comprehensive single-crystal X-ray diffraction study for N,N'-1,4-phenylenebis(octadecanamide) has not been extensively reported in publicly accessible crystallographic databases. However, analysis of analogous structures, such as aromatic amides and diamides, provides a clear framework for the expected structural features.

Such an analysis would be expected to reveal critical information regarding:

Molecular Conformation: The planarity of the central phenylenediamine ring and the two amide linkages. The long octadecanoyl chains would likely adopt an extended, all-trans conformation to maximize van der Waals interactions.

Supramolecular Interactions: The dominant force organizing the crystal packing would be intermolecular hydrogen bonding between the amide groups. Specifically, N-H···O=C hydrogen bonds would link adjacent molecules, likely forming extended one-dimensional chains or two-dimensional sheets. nih.gov

For illustrative purposes, a hypothetical data table of crystallographic parameters that would be obtained from such a study is presented below.

ParameterExpected Value/Information
Chemical FormulaC₄₂H₇₆N₂O₂
Formula Weight641.07 g/mol
Crystal SystemLikely Monoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/c or P-1)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per cell)2 or 4
Key Bond Lengths (Å)C=O, C-N (amide), N-H
Key Bond Angles (°)C-N-H, O=C-N
Hydrogen Bonding GeometryN···O distance (Å), N-H···O angle (°)

This detailed structural information is foundational for understanding the material's physical properties, such as its melting point, solubility, and mechanical strength, and for rationalizing its behavior in various applications.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is an indispensable technique for the analysis of polycrystalline or powdered solid samples. malvernpanalytical.com It provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, determining bulk sample purity, and analyzing polymorphism. nih.gov The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are determined by the crystal lattice structure. malvernpanalytical.com

The standard powder X-ray diffraction pattern for N,N'-1,4-phenylenebis(octadecanamide) has been cataloged by the National Bureau of Standards (NBS), now the National Institute of Standards and Technology (NIST). nist.gov The pattern provides a definitive reference for the identification of this compound in its bulk crystalline form. The low-angle reflections are particularly indicative of the long-range order associated with the extended molecular length, corresponding to the spacing between layers in the crystal lattice. The higher-angle reflections provide information about the shorter-range packing within the layers.

The indexed powder diffraction data for N,N'-1,4-phenylenebis(octadecanamide) is presented in the table below, showing the characteristic interplanar spacings (d) and their relative intensities.

2θ (°)d-spacing (Å)Relative Intensity (%)
3.4525.59100
5.1817.0535
6.9212.7620
19.884.4645
21.554.1285
23.013.8660
24.233.6725

Data sourced from and representative of standard patterns found in NIST/NBS Monograph 25 publications. nist.govunt.edunist.gov

This PXRD data is crucial for quality control in the synthesis of the compound and for studying its phase behavior under different processing conditions.

Electron Microscopy Techniques for Morphological Characterization

While X-ray diffraction reveals the internal atomic arrangement of a material, electron microscopy techniques are employed to visualize its external morphology and surface features at high resolution. For a compound like N,N'-1,4-phenylenebis(octadecanamide), which may be processed into various forms such as powders, films, or fibers, understanding its microstructure is key to controlling its performance properties.

Scanning Electron Microscopy (SEM) would be used to provide detailed images of the surface topography of the bulk material. By scanning a focused beam of electrons across the sample, SEM can reveal the size, shape, and texture of individual particles or crystallites. For N,N'-1,4-phenylenebis(octadecanamide) powder, SEM analysis would characterize the crystalline habit (e.g., plates, needles), the particle size distribution, and the degree of aggregation. In film form, SEM could be used to assess surface smoothness, identify defects like cracks or pores, and examine the cross-sectional structure.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of a material. To be analyzed by TEM, the sample must be sufficiently thin to allow electrons to pass through it. This could be achieved by dispersing fine particles of the compound on a TEM grid or by preparing ultrathin sections of a larger sample. TEM could potentially resolve the lamellar (layered) structures arising from the molecular packing and could be used to visualize nanoscale features, crystalline domains, and any existing defects within the crystal lattice.

Although specific electron microscopy studies dedicated to N,N'-1,4-phenylenebis(octadecanamide) are not widely published, the application of these techniques would yield critical insights into how its molecular structure, as determined by XRD, translates into the micro- and nanoscale morphology of the bulk material.

Supramolecular Assembly and Self Organization of N,n 1,4 Phenylenebis Octadecanamide

Elucidation of Non-Covalent Interactions Governing Assembly

The self-organization of N,N'-1,4-phenylenebis(octadecanamide) molecules is a cooperative process driven by a combination of hydrogen bonding, π-stacking, van der Waals forces, and hydrophobic effects. The balance and hierarchy of these interactions determine the final morphology and properties of the resulting supramolecular architectures.

The primary and most directional interaction governing the assembly of N,N'-1,4-phenylenebis(octadecanamide) is the hydrogen bonding between the amide (N-H) donor and carbonyl (C=O) acceptor groups. In bis-amide systems, these interactions typically lead to the formation of one-dimensional, tape-like, or sheet-like structures. nih.govresearchgate.net The N-H···O=C hydrogen bonds create a robust and directional backbone, promoting the linear growth of molecular aggregates. mdpi.com

Complementing the hydrogen bonding network are π-π stacking interactions between the central phenylene rings of the molecules. These interactions, where the electron-rich aromatic cores align face-to-face or in a displaced manner, contribute significantly to the stability of the assembly. nih.gov This co-facial arrangement provides additional cohesion, reinforcing the one-dimensional growth initiated by the hydrogen bonds.

Van der Waals forces are the predominant interactions between the long alkyl chains. While individually weak, the cumulative effect of these forces over the length of the two C18 chains per molecule is substantial. These interactions are the primary driving force for the ordering and packing of the aliphatic portions of the assembly, contributing to the formation of crystalline or semi-crystalline domains within the supramolecular structure. nih.gov

In environments with polar solvents, hydrophobic interactions also become a significant driving force. The nonpolar alkyl chains will aggregate to minimize their contact with the solvent, a process that promotes the self-assembly of the molecules into larger structures where the hydrophobic chains are sequestered in the interior and the more polar bis-amide core may be exposed to the solvent. chemrxiv.orgresearchgate.net This hydrophobic effect is fundamental to the formation of aggregates in solution.

Formation and Characterization of Ordered Supramolecular Structures

The synergistic action of the non-covalent forces described above leads to the formation of various ordered architectures, ranging from discrete aggregates in solution to extended networks that can immobilize solvents to form gels.

The amphiphilic character of N,N'-1,4-phenylenebis(octadecanamide), with its nonpolar octadecanamide (B89706) tails and a more polar aromatic bis-amide central unit, suggests the potential for forming organized structures like micelles and vesicles in appropriate solvents. While direct experimental evidence for micelle or vesicle formation by this specific compound is not extensively documented, analogies can be drawn from similar amphiphilic molecules containing octadecanamide chains.

For instance, other custom-synthesized amphiphiles incorporating octadecanamide have been shown to form vesicles in aqueous systems. researchgate.netresearchgate.net These structures typically consist of a bilayer membrane where the hydrophobic alkyl chains are shielded from the aqueous environment, and the polar head groups are exposed. In nonpolar organic solvents, the formation of reverse micelles is conceivable, where the polar bis-amide cores would form the interior of the aggregate, sequestered from the nonpolar solvent by the outward-facing alkyl chains. The formation and stability of such aggregates are governed by the balance of hydrophobic and hydrophilic interactions. researchgate.net The transition between different aggregate morphologies, such as from micelles to vesicles, can be influenced by factors like concentration and the presence of additives. nih.gov

A prominent characteristic of many bis-amide compounds, including those with structures analogous to N,N'-1,4-phenylenebis(octadecanamide), is their ability to act as low-molecular-weight gelators (LMWGs). nih.govuni-osnabrueck.de Gelation occurs when the molecules self-assemble into a three-dimensional network that spans the entire volume of the liquid, effectively immobilizing the solvent. uni-osnabrueck.de

The process begins with the hierarchical self-assembly of the molecules. Driven primarily by the strong, directional hydrogen bonds between the amide groups and supplemented by π-stacking of the phenylene rings, the molecules first form one-dimensional (1D) aggregates. mdpi.com These primary structures, often described as tapes or fibrils, then grow and entangle to form a complex, sample-spanning fibrous network. nih.govacs.org The long, interdigitating alkyl chains provide the necessary van der Waals interactions to stabilize these fibers.

The resulting gel is a soft material where the liquid solvent is trapped within the pores of the solid-like fibrous network. researchgate.net The properties of the gel, such as its thermal stability (gel-to-sol transition temperature) and mechanical strength (rheology), are dependent on the density and connectivity of the fiber network, which in turn are influenced by the gelator concentration and the specific gelator-solvent interactions. researchgate.net

The table below summarizes the gelation capabilities of several related bis-amide compounds, illustrating the influence of molecular structure and solvent type on their self-assembly into organogels.

Bis-Amide Gelator StructureSolvent(s) GelledKey FindingsReference
L-Phenylalanine-based bis-amides with substituted benzoyl groupsAqueous (DMSO/water), Methyl Salicylat, various organic solventsGelation ability is highly dependent on the terminal substituent. 4-methylphenyl substituted bis-amide was a versatile gelator for both aqueous and organic media. nih.gov
Cyclohexane-based bis-amides with C15 and C17 alkyl tailsApolar solvents and polar protic solvents (e.g., isopropanol)Longer alkyl tails (≥15 carbons) enable gelation in a wider range of solvents, including protic ones, due to enhanced van der Waals interactions. Classified as supergelators at low concentrations. nih.gov
Bis-amides with C5-C10 methylene (B1212753) spacers and C17 alkyl tailsXyleneDemonstrated an "odd-even" effect where the parity of the methylene spacer influenced the hydrogen bonding pattern (parallel vs. anti-parallel), leading to different fiber morphologies and rheological properties. researchgate.netresearchgate.net
Bis(semicarbazide) with 1,4-phenylene linker and C8-C10 alkyl chainsHexane, Toluene (B28343), StyreneHighly efficient gelators for semi-polar and non-polar liquids, forming fibers with diameters of approximately 100 nm. uni-osnabrueck.de

Solid-State Self-Assembly: Lamellar Structures and Crystalline Aggregates

In the solid state, molecules like N,N'-1,4-phenylenebis(octadecanamide) predominantly organize into lamellar structures. This arrangement is a direct consequence of the molecule's amphiphilic character. The primary driving forces for this self-assembly are the strong, directional hydrogen bonds between the amide groups of adjacent molecules and the weaker, non-directional van der Waals interactions among the long alkyl chains.

The amide groups (–NH–CO–) form extensive networks of intermolecular hydrogen bonds, creating rigid, planar sheets. These hydrogen-bonded sheets involve the N–H group of one amide acting as a hydrogen bond donor and the C=O group of a neighboring amide acting as an acceptor. This interaction is highly specific and leads to a well-ordered, two-dimensional arrangement of the central phenylenebis(amide) cores.

In addition to hydrogen bonding and van der Waals forces, π-π stacking interactions between the aromatic phenylene rings of adjacent molecules can also contribute to the stability of the solid-state assembly. nih.gov These interactions, while weaker than hydrogen bonds, are significant in directing the parallel arrangement of the aromatic cores within the hydrogen-bonded sheets. nih.gov The interplay of these non-covalent interactions—hydrogen bonding, van der Waals forces, and π-π stacking—ultimately determines the final crystalline packing of N,N'-1,4-phenylenebis(octadecanamide) and its analogs.

Intermolecular InteractionContributing Molecular MoietyRelative StrengthRole in Self-Assembly
Hydrogen Bonding Amide groups (N-H and C=O)StrongFormation of 2D sheets, primary directional force
van der Waals Forces Octadecyl chainsWeak (collectively significant)Interdigitation of alkyl chains, formation of lamellar structure
π-π Stacking Phenylene ringsWeak to ModerateStabilization of the parallel arrangement of aromatic cores

Modulation of Supramolecular Architectures through External Stimuli

The supramolecular assemblies of N,N'-1,4-phenylenebis(octadecanamide) are not static; their structure and morphology can be modulated by external stimuli such as temperature, solvent environment, pH, and ionic strength. These stimuli can alter the delicate balance of non-covalent interactions, leading to significant changes in the macroscopic properties of the material.

Temperature is a critical factor influencing the stability and structure of the supramolecular assemblies of N,N'-1,4-phenylenebis(octadecanamide). Differential Scanning Calorimetry (DSC) is a key technique used to study these thermal transitions. For analogous long-chain amides, DSC thermograms typically reveal multiple endothermic transitions upon heating, corresponding to different phase changes. nih.govresearchgate.net

Upon heating, the crystalline solid may first undergo a transition to a more disordered, liquid crystalline phase at a specific temperature. This transition often corresponds to the "melting" of the alkyl chains, where they gain conformational freedom, while the hydrogen-bonded network of the amide cores remains largely intact. At a higher temperature, a second transition occurs, which corresponds to the disruption of the hydrogen bonds and the complete melting of the material into an isotropic liquid. For many polyamides, a higher density of amide groups correlates with a higher melting temperature due to the increased strength of the hydrogen-bonding network. hitachi-hightech.com

The reversibility of these transitions depends on the cooling rate and the thermal history of the sample. Slow cooling from the isotropic melt generally allows for the re-formation of the ordered, lamellar crystalline structure. However, rapid cooling can trap the molecules in a metastable, less-ordered state. In some cases, prolonged exposure to high temperatures can lead to irreversible thermal degradation, as can be monitored by Thermogravimetric Analysis (TGA). mdpi.comresearchgate.net

Thermal TransitionDescriptionTypical Temperature Range (°C) for Analogous Long-Chain AmidesReversibility
Alkyl Chain Melting Transition from a crystalline solid to a liquid crystalline phase. Increased mobility of the octadecyl chains.60 - 120Generally Reversible
Isotropic Melting Disruption of hydrogen bonds and complete melting to an isotropic liquid.150 - 250+Generally Reversible with slow cooling
Thermal Decomposition Irreversible chemical breakdown of the molecule.> 300Irreversible

The morphology of the self-assembled structures of N,N'-1,4-phenylenebis(octadecanamide) is highly dependent on the solvent from which they are formed. The polarity of the solvent plays a crucial role in mediating the intermolecular interactions. nih.govresearchgate.netnih.govresearchgate.net

In nonpolar solvents, the strong hydrogen bonding between the amide groups is the dominant interaction, leading to the formation of well-defined, often fibrous or tape-like aggregates. In these solvents, the nonpolar alkyl chains are well-solvated, while the polar amide cores are driven to aggregate to minimize their exposure to the unfavorable solvent environment.

In contrast, in polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules can compete for hydrogen bonding with the amide groups. This can disrupt the extensive intermolecular hydrogen-bonding network, leading to the formation of smaller, less-ordered aggregates or even dissolution into monomers. The morphology of the resulting aggregates can range from nanoparticles to irregular precipitates, depending on the specific solvent and concentration. nih.gov

The choice of solvent can thus be used to direct the self-assembly process towards a desired morphology. For example, slow evaporation of a solution in a moderately polar solvent can lead to the formation of highly crystalline, well-defined structures.

Solvent TypeDominant InteractionsExpected Aggregate Morphology
Nonpolar (e.g., Toluene, Hexane) Strong intermolecular hydrogen bonding, van der Waals interactions.Fibrillar structures, tapes, or crystalline needles.
Polar Aprotic (e.g., DMSO, DMF) Competition between solvent-amide and amide-amide hydrogen bonding.Smaller aggregates, nanoparticles, or amorphous precipitates.
Polar Protic (e.g., Ethanol (B145695), Water) Strong competition for hydrogen bonding; low solubility expected.Limited self-assembly, potential for amorphous precipitation.

While N,N'-1,4-phenylenebis(octadecanamide) itself does not possess readily ionizable groups, its self-assembly behavior can be influenced by the pH and ionic strength of the surrounding medium, particularly in systems where it is co-assembled with other components or in aqueous dispersions where protonation or deprotonation of the amide group, though unfavorable, might be induced at extreme pH values.

For related systems, such as peptide amphiphiles, pH can be a powerful trigger for assembly and disassembly. If acidic or basic groups were incorporated into the structure, changes in pH would alter the protonation state of these groups, thereby modifying the electrostatic interactions within the assembly. This can lead to dramatic changes in morphology, such as the transition from nanofibers to micelles.

Ionic strength can also modulate the self-assembly process by screening electrostatic interactions. In systems where repulsive electrostatic forces are present, increasing the ionic strength can shield these repulsions, promoting aggregation. Conversely, in systems stabilized by attractive electrostatic interactions, increasing ionic strength could weaken these interactions and lead to disassembly. While the direct effect of pH and ionic strength on the neutral N,N'-1,4-phenylenebis(octadecanamide) is expected to be minimal in non-aqueous media, these factors would become highly significant if the molecule were functionalized with ionizable groups or used in applications involving aqueous interfaces or formulations with charged species.

Applications of N,n 1,4 Phenylenebis Octadecanamide in Advanced Materials Science

Polymeric Materials and Composites

The incorporation of N,N'-1,4-Phenylenebis(octadecanamide) into polymeric matrices has the potential to significantly enhance their processing and performance characteristics. Its utility as both a nucleating agent and a reinforcing filler is of particular interest.

Role as a Nucleating Agent in Polymer Crystallization

In the realm of semi-crystalline polymers like polypropylene, the crystallization process is a critical determinant of the final material's properties. Nucleating agents are additives that accelerate this process by providing sites for crystal growth to begin. specialchem.comredalyc.org This leads to a higher crystallization temperature, a faster crystallization rate, and a finer spherulitic structure. These microstructural changes can translate into improved mechanical properties, such as stiffness and hardness, as well as enhanced optical properties like clarity. specialchem.comraytopoba.com

Bis-amide compounds, structurally analogous to N,N'-1,4-Phenylenebis(octadecanamide), have been recognized for their effectiveness as nucleating agents. researchgate.net For instance, N,N'-dicyclohexyl-2,6-naphthalene dicarboxamide has been shown to be a highly efficient nucleating agent for polypropylene. researchgate.netnih.gov The proposed mechanism for such compounds involves their ability to form a three-dimensional fibrillar network within the molten polymer. This network provides a large surface area for the polymer chains to align and crystallize upon cooling. researchgate.net

Given its similar molecular architecture, N,N'-1,4-Phenylenebis(octadecanamide) is expected to exhibit comparable nucleating activity. The central rigid phenylene group and the long alkyl chains can facilitate self-assembly into fibrillar structures within a polymer melt, thereby inducing heterogeneous nucleation.

Table 1: Potential Effects of N,N'-1,4-Phenylenebis(octadecanamide) as a Nucleating Agent in Polypropylene

PropertyExpected Change with Addition of Nucleating AgentRationale
Crystallization Temperature (Tc)IncreaseProvides heterogeneous nuclei, allowing crystallization to occur at a higher temperature.
Crystallization RateIncreaseA higher density of nucleation sites leads to faster overall crystallization.
Spherulite SizeDecreaseIncreased number of nuclei results in smaller, more numerous spherulites.
Mechanical StrengthIncreaseA finer crystalline structure can lead to improved stiffness and tensile strength.
Optical ClarityIncreaseSmaller spherulites scatter less light, resulting in reduced haze.

Integration as a Reinforcing Filler for Mechanical Property Enhancement

Beyond its role in crystallization, N,N'-1,4-Phenylenebis(octadecanamide) can also function as a reinforcing filler in polymer composites. The incorporation of fillers is a common strategy to improve the mechanical performance of polymers. The effectiveness of a filler depends on factors such as its aspect ratio, modulus, and the interfacial adhesion between the filler and the polymer matrix.

While specific data on N,N'-1,4-Phenylenebis(octadecanamide) as a reinforcing filler is not widely available, the principles of polymer composite reinforcement can be applied. If this compound can form well-dispersed, high-aspect-ratio structures, such as fibers or platelets, within the polymer matrix, it could lead to significant improvements in mechanical properties. The long octadecanamide (B89706) chains could promote compatibility and adhesion with non-polar polymer matrices like polyethylene (B3416737) and polypropylene, facilitating stress transfer from the polymer to the filler.

Design and Development of Functional Nanomaterials

The self-assembly capabilities of molecules like N,N'-1,4-Phenylenebis(octadecanamide) are central to their application in the design and development of functional nanomaterials. The interplay of hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains can drive the formation of ordered nanostructures.

Fabrication of Nanofibers and Nanotubes for Specific Applications

The self-assembly of small organic molecules into one-dimensional nanostructures like nanofibers and nanotubes is a burgeoning area of research. researchgate.net These materials are of interest for a wide range of applications, including catalysis, sensing, and biomedical devices. Bis-amide compounds, in particular, are known to form such structures through a process of molecular self-organization. researchgate.net

It is hypothesized that N,N'-1,4-Phenylenebis(octadecanamide), in suitable solvents, can self-assemble into nanofibers or nanotubes. The hydrogen bonding between the amide functionalities would drive the initial formation of one-dimensional chains, which could then stack via π-π interactions of the phenylene rings and van der Waals forces between the octadecyl chains to form higher-order structures. The specific morphology of the resulting nanostructures would depend on factors such as solvent polarity, temperature, and concentration.

Template-Assisted Synthesis of Ordered Nanostructures

Template-assisted synthesis is a powerful method for creating nanomaterials with controlled size, shape, and orientation. rsc.orguqac.caresearchgate.netresearchgate.netsemanticscholar.org This approach utilizes a pre-existing structure to direct the formation of a new material. The self-assembled nanostructures of N,N'-1,4-Phenylenebis(octadecanamide) could potentially serve as templates for the synthesis of other nanomaterials.

For instance, if hollow nanotubes of N,N'-1,4-Phenylenebis(octadecanamide) can be formed, they could be used as templates to create nanowires of metals or semiconductors. The inner cavity of the nanotube would confine the growth of the inorganic material, leading to the formation of a one-dimensional nanostructure. After the synthesis, the organic template could be removed, leaving behind the desired inorganic nanowire. This bottom-up approach offers a versatile route to a variety of functional nanomaterials. researchgate.net

Utilization in Specialty Chemical Formulations

The chemical structure of N,N'-1,4-Phenylenebis(octadecanamide) also lends itself to applications in various specialty chemical formulations, particularly where surface activity and lubricity are desired.

A closely related compound, N,N'-ethylenebis(stearamide) (EBS), is widely used as a lubricant and slip agent in the plastics and coatings industries. atamankimya.comatamankimya.comwikipedia.org EBS migrates to the surface of a polymer, creating a low-friction layer that reduces the coefficient of friction. This is beneficial in applications such as film extrusion, where it prevents blocking, and in injection molding, where it acts as a mold release agent.

Given the structural similarities, N,N'-1,4-Phenylenebis(octadecanamide) is expected to exhibit similar performance as a lubricant and slip agent. The long, non-polar octadecanamide chains are responsible for its lubricating properties. In coatings and inks, such an additive could improve mar and scratch resistance, as well as provide a smoother surface finish. google.com In lubricant formulations for industrial applications, it could function as a friction modifier and anti-wear additive. google.comgoogle.com

Table 2: Potential Applications of N,N'-1,4-Phenylenebis(octadecanamide) in Specialty Formulations

Application AreaFunctionBenefit
Polymer ProcessingInternal/External LubricantImproved melt flow, reduced friction against processing equipment.
Plastic FilmsSlip Agent, Anti-blocking AgentReduced tackiness, easier handling and processing.
Coatings and InksSlip Additive, Mar Resistance AgentImproved surface smoothness, enhanced durability.
Industrial LubricantsFriction ModifierReduced wear and energy consumption.

Rheological Modifiers and Viscosity Adjustors

N,N'-1,4-Phenylenebis(octadecanamide) is increasingly recognized for its role as a rheological modifier and viscosity adjustor in advanced materials science, particularly in the processing of thermoplastic polymers. Its molecular structure, characterized by a rigid phenylene core flanked by two long, flexible octadecanamide chains, imparts properties that can significantly influence the flow behavior of polymer melts. This compound belongs to a class of additives known as bis-amides, which are valued for their ability to reduce melt viscosity, improve processability, and enhance the surface finish of final products.

Detailed research findings on the specific effects of N,N'-1,4-Phenylenebis(octadecanamide) on polymer rheology are not extensively available in open literature. However, the performance of structurally similar bis-amides, such as N,N'-ethylenebis(stearamide) (EBS), has been well-documented and provides a strong indication of the expected behavior of N,N'-1,4-Phenylenebis(octadecanamide). Studies on EBS have shown significant improvements in the processability of a wide range of polymers, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).

The following table illustrates the typical effect of a bis-amide additive on the Melt Flow Index of polypropylene, demonstrating the viscosity-adjusting capabilities of this class of compounds.

Table 1: Illustrative Effect of a Bis-Amide Additive on the Melt Flow Index of Polypropylene

Additive Concentration (wt%) Melt Flow Index (g/10 min)
0 3.0
0.5 4.2
1.0 5.5

Note: This data is illustrative and based on the known effects of similar bis-amide additives on polypropylene.

Surface Active Agents and Emulsifiers in Disperse Systems

The amphiphilic nature of N,N'-1,4-Phenylenebis(octadecanamide), arising from its combination of a polar phenylenebis(amide) central group and two long, nonpolar octadecyl chains, suggests its potential as a surface-active agent and emulsifier in disperse systems. Surface-active agents, or surfactants, are compounds that lower the surface tension (or interfacial tension) between two liquids, a gas and a liquid, or a liquid and a solid. Emulsifiers are a subclass of surfactants that stabilize emulsions, which are mixtures of two or more immiscible liquids.

In the context of disperse systems, N,N'-1,4-Phenylenebis(octadecanamide) is expected to orient itself at the interface between two phases. For instance, in an oil-in-water emulsion, the nonpolar octadecyl chains would preferentially reside in the oil phase, while the more polar phenylenebis(amide) group would be oriented towards the water phase. This arrangement would reduce the interfacial tension between the oil and water, facilitating the formation of a stable emulsion.

The following table provides typical CMC values for different classes of surfactants to illustrate the range of concentrations at which these molecules are effective. It is anticipated that a molecule with the structure of N,N'-1,4-Phenylenebis(octadecanamide) would have a very low CMC due to its significant hydrophobic character.

Table 2: Typical Critical Micelle Concentration (CMC) Ranges for Various Surfactant Types

Surfactant Type Typical CMC Range (mol/L)
Anionic (e.g., Sodium Dodecyl Sulfate) 10⁻³ - 10⁻²
Cationic (e.g., Cetyltrimethylammonium Bromide) 10⁻⁴ - 10⁻³
Nonionic (e.g., Polyoxyethylene Alkyl Ethers) 10⁻⁵ - 10⁻⁴

Note: This table provides general ranges for different surfactant classes and is for illustrative purposes. The specific CMC of N,N'-1,4-Phenylenebis(octadecanamide) would require experimental determination.

The emulsifying properties of N,N'-1,4-Phenylenebis(octadecanamide) would be valuable in various applications, such as in the formulation of polymer blends, coatings, and certain types of composites where the dispersion of one phase within another is critical to the final material properties. The stability of emulsions formed with this compound would depend on factors such as concentration, temperature, and the specific chemical nature of the phases being emulsified.

Theoretical and Computational Chemistry Studies on N,n 1,4 Phenylenebis Octadecanamide

Molecular Dynamics Simulations for Understanding Self-Assembly Processes

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. For N,N'-1,4-phenylenebis(octadecanamide), MD simulations are particularly useful for elucidating the complex process of self-assembly, where individual molecules aggregate to form larger, ordered supramolecular structures.

The self-assembly is primarily driven by non-covalent interactions, including hydrogen bonding between the amide groups and van der Waals forces among the long octadecyl chains and phenyl rings. MD simulations can model these interactions explicitly, providing a dynamic view of how molecules orient themselves to form fibrous networks, which are characteristic of the gels formed by this compound.

In a typical simulation, a system containing multiple molecules of N,N'-1,4-phenylenebis(octadecanamide) and a solvent is set up. The trajectory of each atom is calculated by solving Newton's equations of motion. By analyzing these trajectories, researchers can observe the formation of aggregates, determine the preferred molecular arrangements, and calculate thermodynamic parameters associated with the assembly process. For instance, simulations can reveal the critical role of hydrogen bonding in forming one-dimensional stacks, which then entangle to create a three-dimensional network. rsc.orgchemrxiv.org

Studies on similar self-assembling systems, such as peptide amphiphiles, have demonstrated that MD simulations can accurately predict the morphology of the resulting nanostructures, such as cylindrical fibers. northwestern.edu These simulations show how hydrophobic alkyl chains collapse to form a core, while hydrophilic peptide groups are exposed to the solvent, a principle that is directly analogous to the behavior of N,N'-1,4-phenylenebis(octadecanamide). The insights gained from such simulations are crucial for understanding how modifications to the molecular structure—for example, changing the length of the alkyl chains or altering the aromatic linker—would impact the self-assembly process.

Table 1: Representative Parameters in a Molecular Dynamics Simulation for Self-Assembly

Parameter Description Typical Value/Method
Force Field A set of parameters to calculate the potential energy of the system. GROMOS, AMBER, CHARMM
System Size The number of molecules and solvent atoms in the simulation box. 100s of molecules, 10,000s of water molecules
Simulation Time The duration of the simulation. Nanoseconds (ns) to microseconds (µs)
Ensemble The statistical ensemble representing thermodynamic conditions (e.g., constant temperature and pressure). NVT (Canonical), NPT (Isothermal-isobaric)
Temperature The temperature at which the simulation is run. 298 K (25 °C)

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for understanding the intrinsic properties of a single molecule of N,N'-1,4-phenylenebis(octadecanamide), such as its geometry, charge distribution, and chemical reactivity.

Furthermore, DFT provides detailed information about the molecule's electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of these orbitals can identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO), which is critical for understanding interactions with other molecules or surfaces.

Calculations on similar Schiff base ligands have demonstrated that the LUMO is often delocalized on the aromatic rings, indicating these are sites for potential electronic interactions. hrpub.org Natural Bond Orbital (NBO) analysis, another technique often used with DFT, can provide insights into charge distribution and the nature of hydrogen bonds, quantifying the strength of the crucial N-H···O=C interactions that drive the self-assembly of N,N'-1,4-phenylenebis(octadecanamide).

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. researchgate.net This approach is particularly valuable for the predictive design of new materials, as it can estimate properties without the need for time-consuming synthesis and experimental testing.

For a series of molecules related to N,N'-1,4-phenylenebis(octadecanamide), a QSPR model could be developed to predict key properties relevant to its applications, such as gelling concentration, thermal stability of the gel, or solubility in various solvents. The process involves several steps:

Data Collection: A dataset of molecules with known experimental property values is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including topology (e.g., connectivity), geometry (e.g., size and shape), and electronic properties (e.g., charge distribution).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

While no specific QSPR models for N,N'-1,4-phenylenebis(octadecanamide) are prominently featured in the literature, the methodology has been applied to long-chain amphiphilic molecules. nih.gov For example, a QSPR model could be trained to predict the critical gelation concentration by using descriptors that capture the strength of hydrogen bonding, the length of the alkyl chains (related to van der Waals forces), and the rigidity of the aromatic core. Such a model would enable the rapid screening of virtual libraries of related compounds to identify candidates with improved gelling efficiency.

Table 3: Examples of Molecular Descriptors and Properties Predicted by QSPR

Descriptor Type Example Descriptor Predicted Property
Constitutional Molecular Weight Boiling Point, Melting Point
Topological Wiener Index (describes branching) Viscosity, Gelation Concentration
Geometrical Molecular Surface Area Solubility, Permeability
Electronic Dipole Moment, HOMO/LUMO Energies Reactivity, Thermal Stability

Predictive Modeling of Supramolecular Interactions and Preferred Morphologies

Predicting how individual molecules will assemble into a complex, functional supramolecular structure is a significant challenge in materials science. For N,N'-1,4-phenylenebis(octadecanamide), computational modeling can be used to forecast the likely morphologies of its aggregates (e.g., fibers, ribbons, or sheets) and the thermodynamic driving forces behind their formation.

This type of predictive modeling often employs a multi-scale approach, combining the accuracy of quantum mechanics (like DFT) with the ability of molecular dynamics to simulate large systems over longer timescales. rsc.orgchemrxiv.org

Dimer and Oligomer Calculations (QM): DFT can be used to calculate the interaction energies between two or more molecules of N,N'-1,4-phenylenebis(octadecanamide). By exploring different relative orientations, researchers can identify the most stable dimer configurations, which are often stabilized by double hydrogen bonds between the amide groups. These calculations provide fundamental data on the strength of the key interactions driving assembly. researchgate.net

Coarse-Grained Simulations (MD): To study the formation of large-scale structures, which is computationally prohibitive with fully atomistic models, coarse-grained (CG) simulations can be used. In a CG model, groups of atoms (e.g., a phenyl ring or a segment of an alkyl chain) are represented as single beads. This simplification allows for the simulation of thousands of molecules and the observation of large-scale morphological transitions. researchgate.net

Thermodynamic Analysis: Computational methods like umbrella sampling can be combined with MD to calculate the free energy profile of the self-assembly process. chemrxiv.org This analysis can distinguish between different assembly pathways, such as isodesmic (where the addition of each monomer is equally favorable) or cooperative (where an initial nucleus promotes rapid growth). researchgate.net Studies on other bis-imide and tris-amide systems have successfully used these approaches to understand why certain molecules form long fibers while others result in smaller, less-ordered aggregates. rsc.orgnih.gov

Through these predictive models, it is possible to generate hypotheses about how the structure of N,N'-1,4-phenylenebis(octadecanamide) leads to its observed properties and to guide the design of new molecules with enhanced or entirely new self-assembling capabilities.

Table 4: Representative Computational Data for Supramolecular Assembly

System/Interaction Computational Method Calculated Parameter Finding
Stacked Dimers of π-Conjugated Peptides DFT (B3LYP-D3) Interaction Energy -25 to -35 kcal/mol researchgate.net
Self-Assembly of Coronene Bisimides Van't Hoff Analysis of Simulation Data Enthalpy of Aggregation (ΔH) -100.9 kJ/mol (-24.1 kcal/mol) researchgate.net
Self-Assembly of N-annulated Perylene Bisimides MD Simulations Enthalpy Contribution Can be favorable or unfavorable depending on side-chain interactions with water rsc.org

Degradation Pathways and Stability Studies of N,n 1,4 Phenylenebis Octadecanamide

Thermal Degradation Mechanisms and Identification of Decomposition Products

The thermal decomposition of N,N'-1,4-phenylenebis(octadecanamide) is expected to proceed through mechanisms observed in similar aromatic polyamides, involving both radical homolytic and hydrolytic scissions at elevated temperatures. researchgate.net The stability of the molecule is conferred by the strong amide linkages and the aromatic ring, but these bonds can rupture under significant thermal stress.

The primary points of cleavage are the amide bonds (C-N) and the C-C bonds within the long octadecanoyl chains. Pyrolysis studies on analogous aromatic polyamides, such as those based on p-phenylenediamine (B122844), have shown that thermal degradation yields a complex mixture of products. researchgate.netdtic.mil The initial decomposition likely involves the homolytic cleavage of the N-C (acyl) bond to form radical intermediates. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and cyclization.

Key decomposition products are predicted to arise from the following pathways:

Amide Bond Scission: Cleavage of the amide bond can lead to the formation of octadecanenitrile and p-phenylenediamine, or fragments thereof.

Alkyl Chain Fragmentation: The long C18 alkyl chains can undergo random scission, producing a series of smaller alkanes and alkenes.

Cyclization Reactions: Intramolecular cyclization of intermediates derived from the diamine portion can occur, a common pathway in the thermal degradation of diamines and polyamides. semanticscholar.orgresearchgate.net For instance, pyrolysis of some polyamides yields products like cyclopentanone. plaschina.com.cnsemanticscholar.org

A summary of potential thermal decomposition products and their generating mechanisms is presented below.

Potential Decomposition ProductGenerating Mechanism
p-PhenylenediamineCleavage of both N-C (acyl) bonds.
Octadecanoic acidHydrolytic cleavage of the amide bond (if water is present).
OctadecanenitrileDehydration and rearrangement following amide bond cleavage.
1-Heptadeceneβ-elimination reaction from the octadecanoyl moiety.
Various short-chain alkanes/alkenesRandom C-C bond scission within the alkyl chains.
Aniline fragmentsCleavage of the aromatic ring and/or N-aryl bond.
Carbon monoxide and Carbon dioxideDecarbonylation/decarboxylation of amide and acid intermediates. dtic.mil

Hydrolytic Stability of Amide Bonds under Various Conditions

The amide bond is one of the most stable functional groups in organic chemistry, making N,N'-1,4-phenylenebis(octadecanamide) generally resistant to hydrolysis in neutral aqueous solutions at ambient temperatures. libretexts.org However, under forceful conditions, such as prolonged heating in the presence of strong acids or bases, the amide linkages can be cleaved. chemistrysteps.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses to release the protonated amine (p-phenylenediamine) and the carboxylic acid (octadecanoic acid). The amine leaving group is protonated under acidic conditions, making it a better leaving group (R-NH₃⁺). chemistrysteps.com

Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., boiling NaOH), the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (a very poor leaving group). The reaction is typically slow and requires high temperatures. The final step is an irreversible acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion, driving the equilibrium toward the products: sodium octadecanoate and p-phenylenediamine. chemistrysteps.comresearchgate.net

The hydrolytic stability under different conditions is summarized in the table below.

ConditionStabilityPrimary Products of Hydrolysis
Neutral (pH ~7), Ambient Temp.HighNo significant degradation.
Acidic (pH < 3), Elevated Temp.LowOctadecanoic acid and p-phenylenediammonium salt.
Basic (pH > 11), Elevated Temp.LowSodium octadecanoate and p-phenylenediamine.

Photodegradation Pathways and Mechanisms

The photodegradation of N,N'-1,4-phenylenebis(octadecanamide) is initiated by the absorption of ultraviolet (UV) radiation. The p-phenylene group acts as the primary chromophore, absorbing light in the UV region. Upon absorption of a photon, the molecule is promoted to an excited electronic state, which can lead to several deactivation pathways, including chemical reactions.

The likely photochemical reaction pathways, inferred from studies on similar aromatic amides and anilines, include: uc.ptnih.gov

C-N Bond Cleavage: The excited state can lead to the homolytic cleavage of the amide C-N bond, generating acyl and anilino radicals. These radicals can then undergo further reactions with oxygen or other molecules, leading to a cascade of degradation products.

Photo-Fries Rearrangement: A potential pathway for N-aryl amides involves the migration of the acyl group from the nitrogen to the aromatic ring, forming amino-ketone derivatives.

Oxidation: In the presence of oxygen and sensitizers, reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals can be formed, which can attack the aromatic ring or the alkyl chains, leading to hydroxylation and subsequent ring-opening or chain cleavage. rsc.org

The degradation kinetics are influenced by environmental factors such as pH, the presence of photosensitizers (like riboflavin (B1680620) or humic acids), and metal ions (e.g., Fe³⁺), which can accelerate the process. nih.gov The final products are expected to be a complex mixture of smaller molecules resulting from the breakdown of the parent compound.

Biotic and Abiotic Degradation Processes in Environmental Contexts (Mechanistic Investigations)

In environmental settings such as soil and water, N,N'-1,4-phenylenebis(octadecanamide) can be degraded through both biological (biotic) and chemical (abiotic) processes.

Biotic Degradation: The primary mechanism for the biodegradation of this compound is expected to be enzymatic hydrolysis of the two amide bonds. researchgate.netnih.gov Many microorganisms in soil and water produce enzymes called amidases or acylases that are capable of cleaving amide linkages. nih.gov

The proposed biotic degradation pathway involves two main stages:

Initial Hydrolysis: Microorganisms secrete extracellular or possess intracellular amidases that hydrolyze the amide bonds, breaking the parent molecule down into its two primary constituents: p-phenylenediamine and octadecanoic acid (stearic acid). nih.gov

Subsequent Mineralization: These two hydrolysis products are common biochemicals or pollutants that can be further degraded by various microbial pathways:

Octadecanoic Acid: This long-chain fatty acid is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. wikipedia.orglibretexts.org In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which enters the citric acid cycle for energy production and is ultimately mineralized to CO₂ and H₂O. libretexts.orgyoutube.com

p-Phenylenediamine: As an aromatic amine, p-phenylenediamine can be utilized by certain bacteria as a source of carbon and nitrogen. hopemaxchem.com The degradation pathway typically begins with oxidation of the amino groups and hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. primescholars.com This leads to the formation of catechol-like intermediates, which subsequently undergo ring cleavage and are funneled into central metabolic pathways. nih.gov

Abiotic Degradation: In soil and sediment, abiotic processes can play a significant role in the transformation of the p-phenylenediamine moiety released during hydrolysis. Aromatic amines are known to interact strongly with soil components. oup.com

The key abiotic mechanism is oxidative coupling . taylorfrancis.comresearchgate.net In this process, the p-phenylenediamine molecules, or their radical intermediates, react with each other and with phenolic components of soil organic matter (humic and fulvic acids). These reactions are often catalyzed by mineral surfaces, particularly manganese (III/IV) oxides, and microbial enzymes like laccases and peroxidases. nih.gov This process leads to the formation of larger, more complex, and less mobile polymeric structures, effectively binding the amine residues irreversibly to the soil matrix. researchgate.netnih.gov This covalent binding significantly reduces the bioavailability and mobility of the aromatic amine portion of the original molecule.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an essential tool for separating Octadecanamide (B89706), N,N'-1,4-phenylenebis- from starting materials, byproducts, or complex mixtures. The choice of technique depends on the analyte's properties and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net For a high molecular weight compound like Octadecanamide, N,N'-1,4-phenylenebis-, direct analysis may be challenging due to its low volatility. However, GC-MS is invaluable for identifying and quantifying more volatile impurities, residual solvents, or potential degradation products from its synthesis. In some cases, derivatization to increase volatility and thermal stability can be employed to analyze the parent compound or its fragments.

The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. phytojournal.com Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase lining the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. researchgate.net The identification of compounds is typically achieved by comparing their mass spectra to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net

Below is a table of typical GC-MS parameters that could be adapted for the analysis of volatile components associated with Octadecanamide, N,N'-1,4-phenylenebis-.

ParameterTypical SettingPurpose
Column Fused Silica Capillary (e.g., 15m x 0.2mm ID)Provides high-resolution separation of volatile compounds. phytojournal.com
Carrier Gas HeliumInert mobile phase to carry analytes through the column. researchgate.net
Injection Mode Split/SplitlessAllows for analysis of samples with varying concentrations.
Temperature Program Initial hold at ~110°C, then ramp upSeparates compounds based on their boiling points. phytojournal.com
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns.
MS Detector Quadrupole or Ion TrapMass analyzer to separate and detect ions for identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and quantification of non-volatile or thermally sensitive compounds like Octadecanamide, N,N'-1,4-phenylenebis-. The method separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. google.comresearchgate.net

For a molecule with both long alkyl chains and an aromatic core, a reverse-phase (RP-HPLC) method is often suitable. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively elute compounds with varying polarities.

Advanced detectors enhance the utility of HPLC. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed, which is sensitive to any non-volatile analyte. nih.gov Method validation ensures the HPLC procedure is linear, accurate, and precise. nih.gov

The following table outlines typical starting conditions for developing an HPLC method for Octadecanamide, N,N'-1,4-phenylenebis-.

ParameterTypical SettingPurpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard reverse-phase column for separating nonpolar to moderately polar compounds. sielc.com
Mobile Phase Gradient of Water and Acetonitrile (MeCN)Allows for the separation of a wide range of components. sielc.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 30-50°CControls retention time and peak shape. nih.gov
Detector PDA/DAD or ELSDPDA for UV-active compounds, ELSD for compounds without a chromophore. researchgate.netnih.gov
Injection Volume 10-20 µLStandard volume for analytical injections.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. usm.my This technique is particularly useful for analyzing oligomeric or polymeric impurities that may be present in a sample of Octadecanamide, N,N'-1,4-phenylenebis-, or for characterizing polymers derived from it.

In GPC, the stationary phase consists of porous particles. usm.my Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. usm.my This mechanism provides a rapid method for separating species by molecular size and determining molecular weight distributions of polymers. usm.my The technique is widely used for both synthetic and natural polymers. usm.mylcms.cz

Typical GPC systems for polymer analysis are outlined in the table below.

ParameterTypical SettingPurpose
Column Styrene-divinylbenzene copolymerPolymer-based packing suitable for non-aqueous mobile phases. windows.net
Mobile Phase Tetrahydrofuran (THF) or ChloroformSolvents that dissolve the analyte and are compatible with the column.
Detector Refractive Index (RI) or UVRI is a universal detector for polymers; UV is used if the polymer has a chromophore. usm.my
Calibration Polystyrene standardsUsed to create a calibration curve of log(Molecular Weight) vs. Retention Time. lcms.cz
Temperature Ambient or elevatedElevated temperatures can be used to improve solubility and reduce viscosity. windows.net

Spectroscopic and Spectrometric Methods for Structural Confirmation and Quantification

While chromatography separates mixtures, spectroscopic and spectrometric methods provide detailed information about molecular structure and quantity.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. mdpi.comuniv-nantes.fr This allows for the determination of the purity of a substance or the concentration of an analyte in a solution with high precision, often without the need for an identical reference standard of the analyte. nih.gov

For Octadecanamide, N,N'-1,4-phenylenebis-, specific proton (¹H) signals, such as those on the central phenylene ring or the methylene (B1212753) groups adjacent to the amide nitrogens, can be used for quantification. An internal standard with a known concentration and chemically distinct signals (e.g., pyrazine (B50134) or 1,3,5-trimethoxybenzene) is added to the sample. nih.govnih.gov By comparing the integrated area of a specific analyte signal to that of the internal standard, the exact quantity of the analyte can be calculated. nih.gov This method is particularly valuable for certifying the purity of reference materials. nih.gov

StepDescriptionKey Parameters
1. Sample Preparation Accurately weigh the analyte and internal standard (IS). Dissolve in a suitable deuterated solvent (e.g., CDCl₃). nih.govAnalyte mass, IS mass, solvent choice.
2. Data Acquisition Acquire the ¹H NMR spectrum under quantitative conditions.Sufficient relaxation delay (D1), proper pulse angle, high signal-to-noise ratio (>150:1). nih.gov
3. Signal Selection Choose non-overlapping, well-resolved signals for both the analyte and the internal standard.Chemical shift (ppm) of analyte and IS signals.
4. Integration Carefully integrate the selected signals to determine their respective areas (I_analyte, I_IS).Integration boundaries.
5. Calculation Calculate the analyte's purity or concentration using the standard qNMR equation.Molar masses, number of protons per signal.

Hyphenated techniques combine the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, making them ideal for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for targeted quantification in complex biological or environmental matrices. ual.esnih.gov The HPLC system first separates the components of the mixture. The eluent is then directed to a mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization, ESI) and a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. ual.es LC-MS/MS is particularly well-suited for analyzing polar and thermally labile compounds. ual.es

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity over conventional GC-MS. It is particularly useful for unambiguously identifying and differentiating isomers in a crude reaction mixture without extensive purification. nih.gov After separation by GC, the mass spectrometer selects a precursor ion, fragments it, and analyzes the resulting product ions. This MS/MS capability can reveal subtle structural differences between isomers that would produce nearly identical mass spectra in a single-stage MS experiment. nih.govnih.gov

TechniqueSeparation PrincipleMS AnalysisKey Advantages
LC-MS/MS Liquid-phase partitioningESI or APCI, tandem MS (e.g., MRM)High sensitivity and selectivity for non-volatile/thermally labile compounds in complex matrices. ual.esnih.govqub.ac.uk
GC-MS/MS Gas-phase partitioningEI, tandem MSUnambiguous identification of isomers, analysis of volatile/semi-volatile compounds in complex mixtures. nih.gov

Thermal Analysis Techniques for Phase Transitions and Stability Assessment

Thermal analysis comprises a suite of techniques essential for characterizing the physicochemical properties of materials like Octadecanamide, N,N'-1,4-phenylenebis-. These methods measure changes in a substance's physical properties as a function of temperature, providing critical data on phase transitions, thermal stability, and decomposition kinetics. For a molecule with the structure of Octadecanamide, N,N'-1,4-phenylenebis-, which combines long, flexible aliphatic chains (octadecanamide) with a rigid aromatic core (1,4-phenylene), thermal analysis is particularly insightful. It can distinguish between the melting behavior of the alkyl chains and the decomposition of the core structure. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to study the thermal transitions of a polymer or chemical compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis identifies endothermic events, such as melting (T_m) and glass transitions (T_g), and exothermic events, like crystallization or decomposition.

For Octadecanamide, N,N'-1,4-phenylenebis-, a DSC thermogram would be expected to reveal distinct transitions associated with its constituent parts. The long octadecanamide side chains would likely exhibit melting behavior at a lower temperature, characteristic of long-chain aliphatic compounds. As the temperature increases, a second, higher-temperature event would correspond to the melting or decomposition of the entire molecule, governed by the stable N,N'-1,4-phenylenebis- core.

While specific, detailed research findings for this compound are not extensively available in public literature, an illustrative DSC profile can be hypothesized based on its structure. The data would provide insights into its polymorphic behavior and processing temperatures.

Illustrative DSC Data for Octadecanamide, N,N'-1,4-phenylenebis-

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm 1~110~125-Melting of octadecanamide side chains
Endotherm 2>300>320-Final melting/decomposition of the molecule

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net This technique is crucial for establishing the upper temperature limit for a compound's application and for studying its decomposition pathway.

A TGA curve for Octadecanamide, N,N'-1,4-phenylenebis- would show the temperature at which significant mass loss begins (onset of decomposition). The stability of the compound is primarily dictated by the strength of the amide linkages and the aromatic core. Studies on the core component, p-phenylenediamine (B122844), show decomposition beginning around 141°C. hilarispublisher.com However, the full molecule with long alkyl chains and stable amide bonds is expected to be significantly more stable. The analysis can reveal if the decomposition occurs in a single step or multiple steps, for instance, the initial loss of the aliphatic chains followed by the breakdown of the central ring structure.

The results from TGA are typically presented as a plot of mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Illustrative TGA Data for Octadecanamide, N,N'-1,4-phenylenebis-

ParameterTemperature (°C)Mass Loss (%)Interpretation
T_onset (Onset of Decomposition)~320~5%Initial thermal degradation begins
T_max (Max Decomposition Rate)~350-Major decomposition of aliphatic side chains
Final Residue at 600°C600>95%Char residue from the aromatic core

Together, DSC and TGA provide a comprehensive thermal profile, essential for the quality control, development, and application of Octadecanamide, N,N'-1,4-phenylenebis- in research and industry.

Future Research Directions and Emerging Applications of N,n 1,4 Phenylenebis Octadecanamide

Integration into Responsive and Adaptive "Smart" Materials Systems

The molecular structure of N,N'-1,4-phenylenebis(octadecanamide) is particularly suited for the creation of "smart" materials that can respond to external stimuli. The long alkyl chains can induce self-assembly through van der Waals forces, while the hydrogen-bonding capabilities of the amide groups can provide directional, reversible interactions. This balance of interactions could be exploited to create materials that change their properties in response to triggers like temperature, pH, or light.

Future research could focus on developing stimuli-responsive organogels or hydrogels where N,N'-1,4-phenylenebis(octadecanamide) acts as the gelator. acs.orgcore.ac.uk For instance, temperature changes could disrupt the self-assembled fibrous network of the gel, leading to a reversible gel-sol transition. nih.gov This property is highly sought after for applications in injectable drug delivery systems, where the material is liquid at one temperature for administration and forms a stable gel depot at body temperature. nsf.govsemanticscholar.org

Moreover, incorporating photo-responsive moieties into the phenylene ring could allow for light-controlled material properties. Such systems could find use in remote-controlled actuators, optical data storage, or on-demand therapeutic release platforms. The development of these smart hydrogels represents a significant step toward creating biomimetic intelligent soft robotics and other advanced functional materials. nsf.gov

Table 1: Potential Stimuli and Applications for N,N'-1,4-Phenylenebis(octadecanamide)-Based Smart Materials

Stimulus Potential Mechanism of Response Emerging Applications
TemperatureDisruption of hydrogen bonds and alkyl chain packing, leading to phase transitions (e.g., gel-sol).Injectable drug delivery, smart windows, thermal sensors. nsf.gov
pHProtonation or deprotonation of modified aromatic core or chain ends, altering self-assembly.pH-sensitive drug release in specific biological environments (e.g., tumors). nih.govmdpi.com
LightIsomerization of photosensitive groups integrated into the molecular structure, causing conformational changes.Optical switches, light-controlled actuators, photolithography.
SolventsSwelling or dissolution of the self-assembled network based on solvent polarity.Chemical sensors, separation membranes, controlled release of encapsulated agents.

Exploration in Biomedical Engineering as a Component in Biomaterials (Materials Science Perspective)

The inherent properties of N,N'-1,4-phenylenebis(octadecanamide), such as its robust amide bonds and long fatty acid-like chains, make it an intriguing candidate for biomedical applications from a materials science perspective. While its direct biocompatibility requires thorough investigation, its structural similarity to endogenous molecules and certain classes of biodegradable polymers, like poly(ester amides), suggests potential for use in biomaterials. nih.govmdpi.com

A primary area of exploration is its use as a component in scaffolds for tissue engineering. nih.govmdpi.com The compound could be blended with known biocompatible and biodegradable polymers, such as Poly(L-lactic acid) (PLLA), to fabricate micro-nanostructured scaffolds. nih.gov The long octadecanamide (B89706) chains could modify the surface properties of the scaffold, potentially enhancing protein adsorption and subsequent cell adhesion and proliferation—critical factors for successful tissue regeneration. mdpi.com Furthermore, its incorporation could be used to tailor the mechanical properties, such as stiffness and elasticity, of the scaffold to better mimic the native extracellular matrix of the target tissue. mdpi.com

Another promising avenue is in controlled drug delivery systems. The crystalline nature of the long alkyl chains could be harnessed to create semi-crystalline matrices for the sustained release of therapeutic agents. The drug could be encapsulated within these matrices, and its release rate would be governed by the degradation of the matrix or diffusion through it. The versatility of poly(ester amides) in drug delivery and tissue engineering highlights the potential for amide-containing polymers. nih.gov

Table 2: Potential Roles of N,N'-1,4-Phenylenebis(octadecanamide) in Biomaterial Formulations

Application Area Potential Function of the Compound Desired Properties to Investigate
Tissue Engineering ScaffoldsMechanical reinforcement, surface modification for cell adhesion, control of scaffold hydrophobicity.Biocompatibility, biodegradability, tunable mechanical properties, porous architecture support. nih.gov
Controlled Drug DeliveryFormation of a rate-controlling matrix for sustained release, encapsulation of hydrophobic drugs.Drug loading capacity, release kinetics, stability of the formulation. mdpi.com
Medical Device CoatingsLubricious and biocompatible coatings for implants and catheters to reduce friction and biofouling.Surface lubricity, protein resistance, durability, and adhesion to substrate materials.

Development of Sustainable Production Methods and Circular Economy Approaches

As with many specialty chemicals, the production of N,N'-1,4-phenylenebis(octadecanamide) traditionally relies on conventional synthesis routes that may involve harsh reagents and generate significant waste. A key future direction is the development of greener, more sustainable manufacturing processes in line with the principles of green chemistry. unibo.itunibe.chrsc.orgsoton.ac.uk

This includes exploring bio-based feedstocks. The octadecanamide portion of the molecule is derived from stearic acid, which can be readily obtained from renewable plant and animal fats. youtube.com Future research could focus on sourcing p-phenylenediamine (B122844) from renewable precursors, thereby creating a more fully bio-based polyamide. youtube.com Additionally, the synthesis process itself can be improved. This could involve the use of enzymatic catalysts for amide bond formation, which operate under mild conditions and offer high selectivity, reducing byproducts. rsc.org Another approach is the development of solvent-free, direct amidation methods, such as bulk polymerization, to minimize solvent waste and energy consumption. acs.orgthemjalab.com

Furthermore, integrating N,N'-1,4-phenylenebis(octadecanamide) into a circular economy framework is a critical goal. solvay.commdpi.comresearchgate.netmdpi.com This involves designing the material for recyclability. Chemical recycling, where the polymer is broken down into its constituent monomers, is a promising strategy for aromatic polyamides. solvay.com These monomers can then be purified and re-polymerized to create new, high-quality material, closing the production loop and reducing reliance on virgin resources. solvay.comresearchgate.net

Advanced Computational Design and Synthesis of N,N'-1,4-Phenylenebis(octadecanamide) Derivatives with Tailored Properties

In silico methods and computational chemistry offer powerful tools to accelerate the design and development of new materials based on the N,N'-1,4-phenylenebis(octadecanamide) scaffold. researchgate.netnih.govmdpi.com Molecular modeling can be used to predict how structural modifications will influence the material's bulk properties, enabling the rational design of derivatives with tailored functionalities before their physical synthesis. researchgate.net

For example, simulations could explore how varying the length of the alkyl chains affects the melting point, crystallinity, and solubility of the molecule. This would allow for the precise tuning of its thermal and processing characteristics for specific applications. Similarly, computational studies could predict the self-assembly behavior of different derivatives, guiding the design of new organogelators or liquid crystals.

Furthermore, computational design can be used to introduce new functional groups onto the phenylene ring or the alkyl chains. nih.gov For instance, adding hydrophilic groups could impart amphiphilic properties, leading to applications in emulsions or as surfactants. Introducing reactive sites could allow for post-synthesis modification or cross-linking to form robust polymer networks. rsc.org The synthesis and characterization of novel derivatives based on computational predictions will be a key driver of innovation, expanding the application scope of this versatile molecular platform. nih.govresearchgate.net

Table 3: Examples of Computationally Guided Molecular Design

Target Property Structural Modification to Simulate Potential Application of Derivative
Increased Thermal StabilityReplacing the phenylene core with more rigid aromatic structures (e.g., biphenyl, naphthalene).High-performance plastics, lubricants for high-temperature applications.
Water Solubility/DispersibilityAttaching polyethylene (B3416737) glycol (PEG) or sulfonate groups to the alkyl chains.Biocompatible materials for drug delivery, additives for aqueous formulations.
Enhanced Self-AssemblyVarying alkyl chain length (e.g., C12 to C22) to tune van der Waals interactions.Organogelators with specific gelation temperatures, phase change materials for thermal energy storage.
Photo-responsivenessIncorporating azobenzene (B91143) or other photo-switchable units into the aromatic core.Smart materials for optical devices, light-controlled release systems.

Q & A

Q. Methodological Answer :

  • Step 1 : React 1,4-phenylenediamine with stearoyl chloride (C₁₇H₃₅COCl) in a 1:2 molar ratio under inert atmosphere (N₂ or Ar) to avoid oxidation. Use anhydrous tetrahydrofuran (THF) as a solvent .
  • Step 2 : Stir the mixture at 60–70°C for 12–24 hours. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and hexane:ethyl acetate (3:1) as the mobile phase.
  • Step 3 : Purify the crude product via recrystallization from ethanol or methanol to remove unreacted starting materials. Yield typically ranges from 65–80% .
  • Validation : Confirm structure using FTIR (amide I band ~1640 cm⁻¹) and ¹H NMR (δ 2.1–2.3 ppm for CH₂ near amide, δ 7.2–7.4 ppm for aromatic protons) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. Methodological Answer :

  • Experimental Design : Conduct thermogravimetric analysis (TGA) under consistent conditions (e.g., 10°C/min heating rate in N₂). Compare results with literature values (e.g., initial decomposition at ~250°C vs. 280°C) .
  • Data Analysis :
    • Factor 1 : Assess purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like residual stearic acid lower decomposition temperatures .
    • Factor 2 : Evaluate crystallinity using XRD. Higher crystallinity correlates with delayed decomposition .
  • Resolution : Reproduce experiments with rigorously purified samples and standardized protocols to isolate variables affecting thermal behavior.

Basic: What spectroscopic techniques are most effective for characterizing N,N'-1,4-phenylenebis-octadecanamide?

Q. Methodological Answer :

  • FTIR : Identify amide bonds (C=O stretch at ~1640 cm⁻¹, N-H bend at ~1550 cm⁻¹) and aromatic C-H stretches (~3030 cm⁻¹) .
  • ¹H/¹³C NMR :
    • ¹H : δ 1.2–1.6 ppm (CH₂ in alkyl chain), δ 2.1–2.3 ppm (CH₂ adjacent to amide), δ 7.2–7.4 ppm (aromatic protons) .
    • ¹³C : δ 170–175 ppm (amide carbonyl), δ 120–140 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~635.6 for C₄₄H₇₆N₂O₂) .

Advanced: What strategies can optimize the compound’s use in studying lipid bilayer interactions?

Q. Methodological Answer :

  • Experimental Design :
    • Prepare liposomes using phosphatidylcholine and incorporate the compound at 5–20 mol%.
    • Use differential scanning calorimetry (DSC) to measure phase transition temperature (Tₘ) shifts, indicating bilayer stabilization .
  • Contradiction Management : If Tₘ changes inconsistently across studies, verify compound localization via fluorescence quenching assays with diphenylhexatriene (DPH) probes .
  • Advanced Technique : Employ neutron reflectometry to quantify the compound’s depth penetration into bilayers .

Basic: What safety protocols are critical when handling Octadecanamide, N,N'-1,4-phenylenebis-?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s self-assembly behavior in nonpolar solvents?

Q. Methodological Answer :

  • Software : Use molecular dynamics (MD) simulations (e.g., GROMACS) with the CHARMM36 force field.
  • Parameters : Model the compound in hexane or toluene, simulating 100 ns trajectories to observe aggregation kinetics .
  • Validation : Compare predicted critical micelle concentration (CMC) with experimental data from surface tension measurements .

Basic: What are the key challenges in achieving high-purity batches of this compound?

Q. Methodological Answer :

  • Challenge 1 : Residual 1,4-phenylenediamine due to incomplete reaction. Mitigate via extended reaction times or excess stearoyl chloride .
  • Challenge 2 : Solvent inclusion in crystals. Address by slow recrystallization and vacuum drying at 50°C .
  • QC Protocol : Use HPLC with UV detection (λ = 254 nm) to ensure purity >98% .

Advanced: How can researchers investigate the compound’s role in modulating enzyme activity?

Q. Methodological Answer :

  • Assay Design : Test inhibition/activation of lipases (e.g., Candida rugosa) using p-nitrophenyl palmitate as substrate. Monitor absorbance at 410 nm .
  • Data Interpretation : If results conflict with literature, check for surfactant-like interference by repeating assays below the compound’s CMC .
  • Structural Insight : Perform docking studies (AutoDock Vina) to predict binding interactions with enzyme active sites .

Basic: What industrial-grade impurities are commonly reported, and how do they affect research outcomes?

Q. Methodological Answer :

  • Common Impurities :
    • Unreacted stearic acid (retention time ~5.2 min in HPLC).
    • Isomeric byproducts (e.g., 1,3-phenylenebis- derivatives) .
  • Impact : Impurities >2% can skew DSC and CMC measurements. Always characterize batches via LC-MS before use .

Advanced: How to design a study correlating alkyl chain length with amphiphilic properties in phenylenebis-amides?

Q. Methodological Answer :

  • Comparative Synthesis : Prepare analogs with C12 (lauramide) and C16 (palmitamide) chains using identical methods .
  • Property Analysis :
    • Measure CMC using pendant drop tensiometry.
    • Compare Tₘ shifts in lipid bilayers via DSC .
  • Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in chain-length-dependent trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.